molecular formula C11H8Cl2O3 B1682808 (1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid CAS No. 213400-34-1

(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid

Cat. No. B1682808
M. Wt: 259.08 g/mol
InChI Key: ZBRKMOHDGFGXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid (DCBCA) is a cyclopropanecarboxylic acid with two chlorine atoms attached to a benzene ring. It is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DCBCA has been used in the synthesis of various organic compounds and has been found to exhibit biological activity in a variety of in vivo and in vitro studies.

Scientific Research Applications

Other Potential Applications

Scientific Field

Various fields related to neurobiology, inflammation, and oxidative stress.

Summary

UPF-648’s unique properties make it a candidate for further investigation in the following areas:

  • Sigma-Aldrich: UPF-648 Product Details
  • Tocris Bioscience: UPF 648 .

properties

IUPAC Name

(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRKMOHDGFGXLN-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
Reactant of Route 4
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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
Reactant of Route 5
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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
Reactant of Route 6
(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid

Citations

For This Compound
5
Citations
E Rojewska, K Ciapała, A Piotrowska… - Frontiers in …, 2018 - frontiersin.org
Neuropathic pain caused by a primary injury or dysfunction in the peripheral or central nervous system is a tremendous therapeutic challenge. Here, we have collected the first evidence …
Number of citations: 40 www.frontiersin.org
D Zádori, G Veres, L Szalárdy, P Klivényi… - Expert Opinion on …, 2016 - Taylor & Francis
Introduction: The proven pathological alterations in the kynurenine pathway of tryptophan metabolism, either in preclinical models of neurological and psychiatric disorders or in human …
Number of citations: 15 www.tandfonline.com
F Fazio, A Carrizzo, L Lionetto, A Damato… - Frontiers in …, 2017 - frontiersin.org
The kynurenine pathway of tryptophan metabolism is activated by pro-inflammatory cytokines. L-kynurenine, an upstream metabolite of the pathway, acts as a putative endothelium-…
Number of citations: 31 www.frontiersin.org
K Ciapała, K Pawlik, A Ciechanowska, J Mika… - Toxicology and Applied …, 2023 - Elsevier
Dysfunction of the central nervous system are accompanied by changes in tryptophan metabolism, with the kynurenine pathway (KP) being the main route of its catabolism. Recently, …
Number of citations: 2 www.sciencedirect.com
K Ciapała, J Mika, E Rojewska - International Journal of Molecular …, 2021 - mdpi.com
Accumulating evidence suggests the key role of the kynurenine pathway (KP) of the tryptophan metabolism in the pathogenesis of several diseases. Despite extensive research aimed …
Number of citations: 28 www.mdpi.com

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